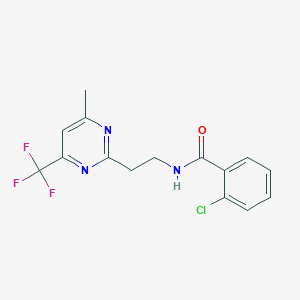

2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3N3O/c1-9-8-12(15(17,18)19)22-13(21-9)6-7-20-14(23)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOYYXYXWKXEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine.

Alkylation: The pyrimidine derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

Amidation: The final step involves the reaction of the alkylated pyrimidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, and pH) would be critical to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group on the benzamide can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidized derivatives of the pyrimidine ring.

Hydrolysis Products: 2-chlorobenzoic acid and 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer types.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the chlorinated benzamide structure is known to enhance the compound's ability to penetrate bacterial cell walls, making it effective against resistant strains.

3. Inhibitors of Enzymatic Activity

Compounds with similar structures are often investigated as inhibitors of key enzymes involved in disease processes. For example, they may act as inhibitors of kinases or proteases that play critical roles in tumor growth or infectious disease progression.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Recent studies have focused on evaluating its toxicity using advanced methodologies such as:

- In Silico Toxicology : Utilizing computational models to predict potential toxic effects based on structural characteristics.

- In Vitro Testing : Assessing cytotoxicity through human cell lines to determine safe dosage levels and identify any adverse effects.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another research project evaluated various derivatives against resistant bacterial strains, showing that modifications to the benzamide structure significantly enhanced antimicrobial potency.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound, making it a potent inhibitor or modulator of its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs are 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives synthesized in pesticide research (). Key differences lie in the substituents on the pyrimidine ring and the linker group:

Key Observations :

- The ethyl linker may confer greater conformational flexibility than the carbamoyl group in analogs 15–19, possibly influencing binding interactions .

- Melting points for analogs range from 126–167°C, suggesting that bulkier substituents (e.g., trifluoroethoxy in 17) reduce crystallinity compared to smaller groups (methyl in 15) .

Agrochemical Potential

The analogs in were synthesized as pesticides, with demonstrated insecticidal and antifungal activities. The trifluoromethyl group in the target compound is structurally analogous to the trifluoroethoxy group in compound 17, which showed moderate activity (88% yield, 144–146°C melting point). This suggests that the target compound may also exhibit pesticidal properties, though specific data are unavailable .

Pharmaceutical Relevance

In contrast, the compound ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) shares the 2-chlorobenzamide core but incorporates a triazole-thioether substituent instead of a pyrimidine. ZVT is a known inhibitor of Mycobacterium tuberculosis β-ketoacyl ACP synthase I (MtKasA), highlighting how structural variations direct activity toward specific biological targets. The pyrimidine scaffold in the target compound may favor interactions with enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (MtDprE1) or pantothenate kinase (MtPanK), as seen in related inhibitors .

Patent Exclusions and Therapeutic Implications

lists excluded benzamide derivatives with thioether-linked heterocycles (e.g., thiazole, isoxazole).

Biological Activity

2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

The compound has a molecular formula of C14H15ClF3N3 and a molecular weight of 319.74 g/mol. It features a chloro group, a trifluoromethyl group, and a pyrimidine moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing pyrimidine derivatives often exhibit significant antiparasitic and antimicrobial properties due to their ability to inhibit key metabolic pathways in pathogens.

Antiparasitic Activity

A study focusing on similar pyrimidine derivatives reported that modifications to the pyrimidine structure significantly enhanced their activity against malaria parasites. For instance, compounds with trifluoromethyl groups demonstrated improved inhibition of PfATP4-associated Na-ATPase activity, which is crucial for the survival of Plasmodium species .

| Compound | Activity | EC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antimalarial | 0.010 | |

| Compound B | Antimalarial | 0.038 | |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

Research on related compounds has shown moderate antibacterial effects against various strains. The presence of the benzamide moiety in combination with pyrimidine has been linked to enhanced antibacterial properties. The specific activity of this compound against bacterial strains remains to be fully characterized.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a pyrimidine intermediate (e.g., 4-methyl-6-(trifluoromethyl)pyrimidine) with 2-chlorobenzoyl chloride or its activated derivative. Key steps include:

- Pyrimidine intermediate preparation : Alkylation of the pyrimidine core under basic conditions (e.g., NaH in DMF) to introduce the ethylamine side chain .

- Amide bond formation : Use of coupling reagents like EDCI or HOBt in solvents such as dichloromethane or acetonitrile. Reaction monitoring via HPLC or TLC ensures completion .

- Optimization : Adjusting solvent polarity (e.g., DMSO for solubility), temperature (40–60°C), and stoichiometric ratios to improve yields (>70%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~110 ppm in C) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 372.08 g/mol) .

- X-ray crystallography : Resolves spatial arrangement of the benzamide and pyrimidine moieties, critical for structure-activity studies .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity)?

- Approach :

- Assay standardization : Use isoform-specific substrates (e.g., arachidonic acid for COX-1, prostaglandin for COX-2) under identical buffer conditions (pH 7.4, 37°C) .

- Dose-response profiling : Compare values across multiple replicates to identify outliers. For example, discrepancies may arise from variations in cell lines (HEK293 vs. CHO) or enzyme purity .

- Computational docking : Model interactions between the trifluoromethyl group and hydrophobic pockets of COX-2 to rationalize selectivity .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

- Methodology :

- Lipophilicity (logP) : Calculated via software like MarvinSuite (estimated logP ~3.5) to assess membrane permeability .

- Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) paired with molecular dynamics simulations of hepatic microsomal binding .

- ADME prediction : Tools like SwissADME predict high gastrointestinal absorption (HIA >90%) but potential P-glycoprotein efflux, requiring prodrug strategies .

Q. What experimental designs are optimal for comparative studies with structurally analogous benzamide derivatives?

- Design framework :

- Structural analogs : Compare with compounds like N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide to evaluate the role of the 2-chlorobenzoyl group in target binding .

- Biological assays : Parallel testing in anti-inflammatory (e.g., TNF-α suppression) and anticancer models (e.g., apoptosis in MCF-7 cells) .

- Data normalization : Use internal standards (e.g., dexamethasone for anti-inflammatory assays) to mitigate batch-to-batch variability .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in solubility data across studies?

- Resolution steps :

- Solvent system variation : Compare solubility in DMSO (common stock solvent) vs. PBS (pH 7.4) to identify formulation-dependent effects .

- Particle size analysis : Use dynamic light scattering (DLS) to confirm if aggregates form in aqueous buffers, artificially lowering solubility .

- Thermodynamic solubility : Measure via shake-flask method at equilibrium (24–48 hrs) rather than kinetic solubility for accuracy .

Q. What mechanisms explain the compound’s dual activity in both anticancer and antimicrobial models?

- Hypothesis-driven analysis :

- Target promiscuity : The trifluoromethyl group may interact with conserved ATP-binding pockets in kinases (e.g., EGFR) and bacterial topoisomerases .

- Membrane disruption : Lipophilic properties (logP >3) could destabilize bacterial membranes while enhancing cancer cell uptake .

- Transcriptomic profiling : RNA-seq of treated cells to identify overlapping pathways (e.g., ROS generation) in disparate biological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.